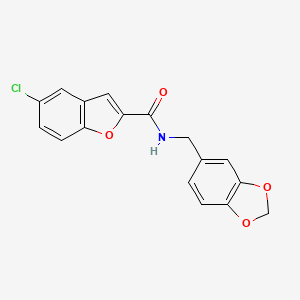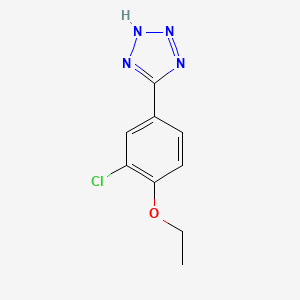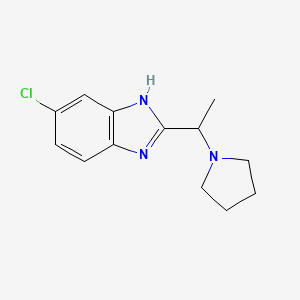![molecular formula C14H23NO3 B7637529 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid, also known as CCPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CCPA is a derivative of the amino acid alanine and has been found to have a wide range of biochemical and physiological effects. In We will also discuss possible future directions for research on CCPA.
Mécanisme D'action
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid exerts its effects through the activation of adenosine receptors. Adenosine receptors are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound specifically activates the A1 adenosine receptor, which has been shown to have protective effects in cardiovascular and neurological diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate, improve myocardial function, and reduce ischemic injury in animal models of cardiovascular disease. This compound has also been found to have neuroprotective effects, including reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying adenosine receptors. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several possible future directions for research on 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid. One area of interest is the potential therapeutic applications of this compound in cardiovascular and neurological diseases. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. Additionally, there is interest in exploring the anti-inflammatory and anti-tumor effects of this compound in more detail. Finally, there is potential for the development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid involves the reaction of cyclohexanecarbonyl chloride with alanine methyl ester to form the intermediate 3-(cyclohexanecarbonylamino)-2-methylpropanoic acid methyl ester. This intermediate is then treated with sodium hydride and cyclopropylamine to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid has been shown to have a variety of applications in scientific research. It has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease. This compound has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
3-[cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(17)18)9-15(12-7-8-12)13(16)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAHYVUXMAOWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)